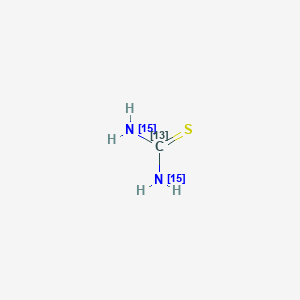

Thiourea-13C,15N2

描述

Significance of Stable Isotope Labeling in Chemical Biology and Materials Science

In the realm of chemical biology , stable isotope labeling is instrumental in elucidating metabolic pathways, understanding enzyme mechanisms, and studying protein structure and dynamics. By introducing molecules labeled with isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), scientists can follow the journey of these molecules through intricate biological systems. This allows for the precise measurement of metabolic fluxes, the identification of novel biochemical pathways, and the characterization of protein-protein and protein-ligand interactions. The non-radioactive nature of stable isotopes makes them particularly suitable for in vivo studies, offering a safe and effective means to investigate biological processes in living organisms.

In materials science , stable isotope labeling provides a unique avenue for investigating reaction mechanisms, polymer structures, and the performance of catalysts. By incorporating isotopic labels into materials, researchers can gain insights into degradation pathways, diffusion processes, and the structure of complex polymers. This knowledge is crucial for the rational design of new materials with enhanced properties, such as improved durability, specific functionalities, and greater environmental compatibility.

Overview of Thiourea-13C,15N2 as a Research Probe

Thiourea (B124793), a simple organosulfur compound, and its derivatives are known to participate in a wide array of chemical and biological processes. The isotopically labeled version, this compound, where the carbon atom is replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N, offers a trifecta of isotopic labels in a single, small molecule. This dual labeling provides a significant advantage in research applications, particularly in mechanistic studies where tracking the fate of multiple atoms simultaneously is crucial.

One of the prominent applications of isotopically labeled thiourea is as a probe for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govnih.gov ROS play a critical role in both normal physiological processes and the progression of various diseases. The reaction of thiourea with ROS leads to distinct oxidation products, and the isotopic labels in this compound allow for the unambiguous identification and quantification of these products using techniques like NMR spectroscopy. nih.gov

The presence of both ¹³C and ¹⁵N labels enhances the analytical power of NMR studies. It allows for the use of more advanced NMR techniques, such as heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments, to precisely determine the structure of reaction intermediates and products. This level of detail is often unattainable with single-labeled compounds.

Recent research has highlighted the potential of hyperpolarized ¹³C-thiourea as a highly sensitive probe for real-time in vivo imaging of H₂O₂. nih.govnih.gov Hyperpolarization dramatically increases the NMR signal of the ¹³C nucleus, enabling the detection of the probe and its reaction products at very low concentrations. The reaction of ¹³C-thiourea with H₂O₂ yields formamidine (B1211174) sulfinic acid, which has a distinct ¹³C chemical shift from the parent thiourea, allowing for clear differentiation and monitoring of the reaction in real-time. nih.gov While this study utilized ¹³C-labeled thiourea, the principles can be directly extended to the dual-labeled this compound, which would provide even more detailed mechanistic information by simultaneously tracking the nitrogen atoms.

The table below summarizes the key characteristics of this compound and its utility as a research probe.

| Property | Description |

| Compound Name | This compound |

| Isotopic Labels | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |

| Molecular Formula | ¹³CH₄¹⁵N₂S |

| Key Application | Research probe for mechanistic studies and molecular tracking. |

| Primary Detection Method | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry. |

| Notable Use Case | Probing for reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govnih.gov |

The unique combination of a reactive functional group and multiple stable isotopic labels makes this compound a versatile and powerful tool in the arsenal (B13267) of chemists and biologists, enabling deeper insights into complex molecular transformations.

Structure

3D Structure

属性

IUPAC Name |

bis(15N)(azanyl)(113C)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=S)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583986 | |

| Record name | (~13~C,~15~N_2_)Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-83-5 | |

| Record name | (~13~C,~15~N_2_)Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemo-Enzymatic Synthesis Routes for Thiourea-13C,15N2

Specific detailed chemo-enzymatic synthesis routes solely focused on the production of this compound are not extensively documented in the provided search results. While enzymatic processes are involved in the metabolism of urea (B33335) and related nitrogen-containing compounds in biological systems, and chemo-enzymatic approaches are explored for synthesizing various organic molecules, their direct application for the targeted synthesis of isotopically labeled thiourea (B124793) like this compound is not prominently reported nih.gov. Research often focuses on the chemical synthesis of labeled precursors or the enzymatic modification of labeled substrates to introduce isotopes into more complex biomolecules, where thiourea or its derivatives might play a role as labeling agents or intermediates mdpi.comnih.gov.

Optimized Reaction Conditions and Yield Enhancements in Labeled Thiourea Synthesis

Optimizing reaction conditions is critical for maximizing the yield and isotopic purity of labeled compounds. While specific optimization studies for this compound were not detailed, general methods for thiourea synthesis offer insights into relevant parameters.

One common method for synthesizing thiourea involves the reaction of urea with Lawesson's reagent. Studies on the synthesis of unlabeled thiourea using this method have investigated the effect of reaction time, temperature, and the mass ratio of reactants on yield. Optimal conditions reported include a reaction time of 3.5 hours, a temperature of 75°C, and a mass ratio of urea to Lawesson's reagent of 2:1, resulting in an average yield of 62.37% bibliotekanauki.plresearchgate.net.

| Parameter | Optimal Condition | Average Yield (%) |

|---|---|---|

| Reaction Time | 3.5 hours | 62.37 |

| Reaction Temperature | 75°C (348 K) | 62.37 |

| Urea:Lawesson's Reagent Mass Ratio | 2:1 | 62.37 |

Other synthetic approaches, such as the reaction of primary amines and carbon disulfide catalyzed by zinc, have demonstrated good to excellent yields for substituted thioureas under mild conditions tandfonline.com. Microwave and ultrasound irradiation have also been explored as methods to enhance reaction rates and yields in the synthesis of thiourea and its derivatives nih.gov. Applying these optimization principles and techniques to reactions utilizing isotopically labeled precursors would be essential for efficient this compound synthesis.

Precursor Utilization in Isotopic Labeling Synthesis

The synthesis of this compound necessitates the use of precursors containing the ¹³C and ¹⁵N isotopes. The specific synthetic route dictates the form of the labeled precursors required.

One potential route involves the isomerization of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to thiourea, which occurs at elevated temperatures bibliotekanauki.plwikipedia.org. To synthesize Thiourea-15N2 via this method, one would require ammonium thiocyanate labeled with ¹⁵N in both the ammonium cation and the thiocyanate anion, such as [¹⁵N]NH₄[¹⁵N]SCN.

Another common synthetic approach to thiourea involves the reaction of a carbon source with a nitrogen and sulfur source. If synthesizing this compound, a ¹³C-labeled carbon source, such as ¹³C-labeled carbon disulfide (¹³CS₂) or a ¹³C-labeled urea derivative, would be needed to introduce the ¹³C label. Simultaneously, a ¹⁵N-labeled nitrogen source, like ¹⁵N₂-labeled ammonia (B1221849) ([¹⁵N₂]H₂) or urea labeled with ¹⁵N in the amino groups ([¹⁵N₂]H₄CO), would be required for the ¹⁵N₂ incorporation.

In the synthesis of other labeled molecules, precursors like [¹³C]-thiourea, [¹⁵N]-ammonium chloride, [¹³C]-formic acid, and ¹⁵N-enriched hydrazine (B178648) have been utilized to introduce isotopic labels mdpi.comnih.gov. For instance, [¹³C]-thiourea has been used to install ¹³C at specific positions in purines mdpi.comnih.gov. The synthesis of labeled guanylpyrazoles, structurally related to thioureas, has involved the use of ¹⁵N-enriched hydrazine . These examples highlight the principle of using appropriately labeled small molecules as building blocks to synthesize more complex labeled targets.

Derivatization Strategies for Labeled Thiourea Analogues

Isotopically labeled thiourea, including this compound, serves as a valuable starting material for the synthesis of a wide range of labeled thiourea analogues and derivatives. These derivatization strategies allow researchers to incorporate the isotopic labels into molecules with varied structures and properties for specific applications.

Common derivatization reactions of thiourea involve its reactions with electrophiles and nucleophiles. For example, thioureas can react with alkyl halides to form isothiouronium salts, which can then be hydrolyzed to yield thiols wikipedia.org. Reaction with acid chlorides or isothiocyanates can lead to the formation of acylthioureas or substituted thioureas jrespharm.commdpi.com. Condensation reactions with carbonyl compounds are also used to synthesize various heterocyclic compounds containing the thiourea moiety, such as thiazolidinones jrespharm.comacs.org.

The principles of these derivatization reactions apply equally to labeled thiourea. By using this compound in these reactions, the ¹³C and ¹⁵N₂ labels are incorporated into the resulting derivatives. This allows for the study of the behavior and fate of these labeled analogues in biological systems or their use as internal standards in analytical techniques ugent.be. For instance, derivatization with reagents like phenylisothiocyanate can yield labeled thiourea adducts, useful for tracking specific functional groups . The ability to synthesize labeled thiourea analogues expands the utility of isotopic labeling for diverse research purposes.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Thiourea-¹³C,¹⁵N₂

NMR spectroscopy is an indispensable technique for studying Thiourea-¹³C,¹⁵N₂ due to the magnetic properties of the ¹³C and ¹⁵N isotopes. The introduction of these labels allows for a range of NMR experiments that would be otherwise impossible or exceedingly difficult with the naturally abundant, non-magnetic ¹²C and quadrupolar ¹⁴N isotopes.

The ¹³C nucleus in Thiourea-¹³C,¹⁵N₂ provides a sensitive probe for the local electronic environment. In a typical ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) of thiourea (B124793) exhibits a characteristic chemical shift. For instance, the ¹³C resonance for the C=S group in thiourea complexes can be observed around 183.9 ppm. researchgate.net This chemical shift is highly sensitive to changes in the molecule's environment and bonding.

Perturbations in the ¹³C chemical shift are often observed upon interaction with other molecules or changes in solvent. For example, when thiourea participates in hydrogen bonding, the electron density around the thiocarbonyl carbon is altered, leading to a shift in its resonance. nih.gov Coordination to a metal ion, such as silver(I), through the sulfur atom typically causes an upfield shift in the ¹³C NMR signal. researchgate.net This shift is attributed to a decrease in the C=S bond order upon coordination, which increases the double bond character of the C-N bonds. researchgate.net The magnitude of these chemical shift perturbations can provide valuable information about the strength and nature of intermolecular interactions.

Table 1: Representative ¹³C NMR Chemical Shift Data for Thiourea and Derivatives

| Compound/Complex | Carbon Atom | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| Thiourea | >C=S | DMSO | ~183.9 |

| N,N'-dimethylthiourea | >C=S | DMSO | Not specified |

| Tetramethylthiourea | >C=S | DMSO | Not specified |

| Silver(I) cyanide complex of thiourea | >C=S | DMSO | Upfield shift from 183.9 |

Note: This table is interactive and can be sorted by clicking on the headers.

The presence of two ¹⁵N labels in Thiourea-¹³C,¹⁵N₂ offers a powerful avenue for structural elucidation through ¹⁵N NMR. Unlike the abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad NMR signals, the spin-½ ¹⁵N nucleus yields sharp lines, allowing for precise measurement of chemical shifts and coupling constants. wikipedia.org

The chemical shifts of the ¹⁵N nuclei in acylated thioureas are shifted downfield compared to thiourea itself. researchgate.net This indicates that the CS group is effective at transferring the electron-accepting effect of an acyl group. researchgate.net A key feature of the ¹⁵N NMR spectrum of Thiourea-¹³C,¹⁵N₂ is the observation of scalar coupling (J-coupling) between the ¹³C and ¹⁵N nuclei (¹J_CN). The magnitude of this one-bond coupling constant provides direct evidence of the C-N bond and can be used to confirm the isotopic labeling pattern. nih.govnih.gov Furthermore, proton-coupled ¹⁵N NMR spectra can reveal ¹H-¹⁵N coupling constants (¹J_NH), which are valuable for studying protonation states and hydrogen bonding. researchgate.net In acylthioureas, the NH₂ group signal splits into a doublet of doublets with different ¹J(¹⁵N, H) coupling constants, which can be used to distinguish between the s-trans and s-cis protons relative to the sulfur atom. researchgate.net

While the isotopic labels are on carbon and nitrogen, ¹H NMR spectroscopy remains a crucial tool for investigating the molecular dynamics and hydrogen bonding characteristics of Thiourea-¹³C,¹⁵N₂. The protons attached to the nitrogen atoms (N-H) are particularly informative. Their chemical shifts are highly sensitive to the formation of hydrogen bonds. acs.orgclaremont.edu For example, upon forming a hydrogen-bonded complex with an acceptor like acetate, the N-H proton resonances of thiourea shift significantly downfield. claremont.edu

Temperature-dependent ¹H NMR studies can be used to probe the dynamics of the molecule, such as the rate of rotation around the C-N bonds. acs.orgclaremont.edu Due to the partial double bond character of the C-N bonds, this rotation is restricted. At low temperatures, separate signals for the cis and trans N-H protons may be observed, while at higher temperatures, these signals coalesce due to rapid interconversion. nih.govacs.org Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for this rotational barrier. acs.orgclaremont.edu Studies have shown that hydrogen bonding can influence this rotational barrier; for instance, the ΔG‡ for rotation in thiourea was found to increase upon complexation with acetate, indicating a strengthening of the C-N partial double bond. acs.orgclaremont.edu

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, are powerful methods for unambiguously assigning NMR signals and mapping out the connectivity within Thiourea-¹³C,¹⁵N₂. nih.gov These experiments are particularly valuable for isotopically labeled molecules. nih.gov

A major limitation of ¹³C and ¹⁵N NMR is their inherently low sensitivity due to the low natural abundance and/or low gyromagnetic ratios of these nuclei. wikipedia.orgchemrxiv.org Hyperpolarization techniques can overcome this limitation by dramatically increasing the nuclear spin polarization, leading to signal enhancements of several orders of magnitude. chemrxiv.orgnih.gov

For molecules like Thiourea-¹³C,¹⁵N₂, or the closely related and extensively studied [¹³C,¹⁵N₂]urea, dissolution Dynamic Nuclear Polarization (d-DNP) is a prominent hyperpolarization method. escholarship.org In d-DNP, the sample is cooled to very low temperatures in a high magnetic field and irradiated with microwaves to transfer polarization from electron spins (from a radical dopant) to the nuclear spins. nih.gov The hyperpolarized solid is then rapidly dissolved and transferred for NMR analysis. This technique has enabled the use of hyperpolarized [¹³C,¹⁵N₂]urea as a molecular imaging probe for in vivo perfusion studies, where the enhanced signal allows for real-time monitoring of its distribution in organisms. escholarship.orgnih.gov The dual ¹³C and ¹⁵N labeling in urea (B33335) has been shown to significantly increase the spin-lattice relaxation time (T₁), which is crucial for retaining the hyperpolarized state long enough for imaging experiments. nih.gov Another technique, Parahydrogen-Induced Polarization (PHIP), has also been used to hyperpolarize related molecules by transferring polarization from parahydrogen to target nuclei. chemrxiv.org

Mass Spectrometry (MS) Applications in Labeled Thiourea Research

Mass spectrometry is a vital analytical technique used to confirm the successful incorporation of isotopes into the thiourea molecule and to verify its molecular weight and purity. wikipedia.org High-resolution mass spectrometry (HRMS) can precisely determine the mass of Thiourea-¹³C,¹⁵N₂, distinguishing it from its unlabeled counterpart and from molecules with incomplete labeling. mdpi.com

The isotopic labels serve as a clear signature in the mass spectrum. The molecular ion peak for Thiourea-¹³C,¹⁵N₂ will appear at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled thiourea (one from ¹³C and one from each of the two ¹⁵N atoms). This mass shift provides definitive proof of successful synthesis.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the labeled thiourea. researchgate.net By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, researchers can gain insights into the molecule's structure and bond strengths. The presence of the ¹³C and ¹⁵N labels within specific fragments can help to elucidate the fragmentation pathways, providing a deeper understanding of the molecule's gas-phase chemistry. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) are also employed to analyze derivatives of isotopically labeled urea and thiourea, allowing for sensitive quantification in complex biological samples. nih.govresearchgate.net

X-ray Diffraction (XRD) and Crystal Structure Analysis of Thiourea and its Derivatives

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within crystalline solids. This method has been instrumental in determining the precise crystal structures of thiourea and its various derivatives, providing valuable insights into molecular geometry, intermolecular interactions, and packing arrangements in the solid state.

The crystal structure of thiourea (CS(NH₂)₂) has been extensively studied. It crystallizes in the orthorhombic system with the space group Pnma. The unit cell contains four molecules. iosrjournals.org The planar molecules are linked by a network of intermolecular hydrogen bonds, creating a stable three-dimensional architecture.

The structural parameters of thiourea have been compared with its oxygen analogue, urea. While both are planar molecules, they exhibit different crystal structures, which is reflected in their distinct physical properties. The C=S bond distance in thiourea is approximately 1.71 Å, and the C-N bond lengths are around 1.33 Å. cdnsciencepub.com

Below is a table summarizing the crystallographic data for thiourea and some of its derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Thiourea | CS(NH₂)₂ | Orthorhombic | Pnma | 5.47 | 7.64 | 8.54 | 90 | 4 |

| Thiourea nitrate | CS(NH₂)₂·HNO₃ | Monoclinic | P2₁/m | 6.384 | 6.398 | 6.980 | 98.65 | 2 |

| (AgCN)(tu) | C₂H₄AgN₃S | Monoclinic | P2₁/c | 9.3851 | 8.2782 | 7.1178 | 94.591 | 4 |

| (AgCN)(tu)₂ | C₃H₈AgN₅S₂ | Triclinic | P1 | 7.9485 | 9.431 | 12.771 | 81.210 | 4 |

| Thiourea picrate | C₇H₇N₅O₇S | Orthorhombic | P | 5.46 | 7.63 | 8.59 | 90 | - |

Z represents the number of formula units per unit cell. Data sourced from multiple crystallographic studies.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the vibrational modes of molecules. In the context of Thiourea-¹³C,¹⁵N₂, FTIR spectroscopy provides a detailed fingerprint of the molecule's vibrational characteristics, which are sensitive to its atomic composition and bonding.

The FTIR spectrum of standard thiourea exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the amino groups are typically observed in the region of 3100-3400 cm⁻¹. mdpi.com The thioamide group (C=S) gives rise to asymmetric and symmetric stretching vibrations, with a prominent peak for the asymmetric stretch appearing around 1585 cm⁻¹. mdpi.com The C-N stretching vibrations and N-H bending vibrations also produce distinct bands in the fingerprint region of the spectrum.

Isotopic labeling, as in Thiourea-¹³C,¹⁵N₂, is a crucial tool in vibrational spectroscopy for the definitive assignment of absorption bands. The substitution of an atom with a heavier isotope results in a decrease in the vibrational frequency of the bonds involving that atom. This phenomenon, known as an isotopic shift, can be predicted by the principles of harmonic oscillation, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

For Thiourea-¹³C,¹⁵N₂, the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N is expected to cause noticeable shifts in the vibrational modes involving these atoms. Specifically:

The C=S stretching vibration would be expected to shift to a lower wavenumber due to the increased mass of the carbon atom.

The C-N stretching vibrations would also be significantly affected, shifting to lower frequencies due to the increased masses of both the carbon and nitrogen atoms.

The N-H stretching and bending vibrations will also experience a shift to lower wavenumbers, primarily due to the increased mass of the nitrogen atoms.

These isotopic shifts provide unambiguous evidence for the assignment of vibrational bands and allow for a more detailed understanding of the molecular dynamics.

The following table presents the typical FTIR vibrational frequencies for unlabeled thiourea and the anticipated shifts for Thiourea-¹³C,¹⁵N₂.

| Vibrational Mode | Functional Group | Thiourea (cm⁻¹) | Expected Shift for Thiourea-¹³C,¹⁵N₂ |

| N-H Stretching | -NH₂ | 3371, 3260, 3156 | Lower frequency |

| Thioamide (asymmetric stretch) | C=S | 1585 | Lower frequency |

| Thioamide (symmetric stretch) | C=S | 1449 | Lower frequency |

| C-S Stretching | C-S | 1088 | Lower frequency |

| S-H Bending | S-H | 729 | Lower frequency |

| C-N Bending | C-N | 627 | Lower frequency |

| N-H Bending | N-H | 493 | Lower frequency |

The expected shifts are qualitative (lower frequency) as precise experimental values for Thiourea-¹³C,¹⁵N₂ were not found in the surveyed literature. The values for unlabeled thiourea are from IOSR Journal. mdpi.com

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways Involving Thiourea-¹³C,¹⁵N₂

The strategic placement of ¹³C and ¹⁵N isotopes in the thiourea (B124793) backbone is instrumental in tracking the molecular framework during a chemical reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry can distinguish these heavier isotopes from their more abundant ¹²C and ¹⁴N counterparts. This enables chemists to follow the exact transformation of the thiourea moiety, confirming its involvement in intermediate steps or its role as a transient carrier of functional groups.

In studies of complex multi-component reactions, isotopically labeled thiourea can verify proposed mechanisms by revealing which bonds are formed and broken. For example, if a reaction proceeds through a temporary covalent adduct with the catalyst, the presence of the ¹³C and ¹⁵N labels in the isolated intermediate would provide definitive evidence for this pathway.

Role of Thiourea-¹³C,¹⁵N₂ in Catalytic Processes and Organocatalysis

Thiourea and its derivatives have emerged as highly effective organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles. wikipedia.orgrsc.org These metal-free catalysts are valued for their stability, low toxicity, and ability to operate under mild conditions. wikipedia.orgresearchgate.net The catalytic activity stems from the two N-H groups, which can form a bidentate (two-point) hydrogen bond with substrates containing Lewis basic sites, such as carbonyls or nitro groups. rsc.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

The use of Thiourea-¹³C,¹⁵N₂ in these systems allows for detailed mechanistic studies. For instance, ¹⁵N NMR spectroscopy can directly probe the electronic environment of the nitrogen atoms, providing insight into the strength and nature of the hydrogen bonds formed during the catalytic cycle. Changes in the chemical shift of the ¹⁵N nuclei upon substrate binding can quantify the degree of hydrogen-bond donation and catalyst-substrate interaction. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor and a Lewis base (like a tertiary amine), can simultaneously activate the electrophile and the nucleophile. researchgate.net Isotopic labeling helps to decouple and study these dual activation modes independently.

| Catalyst Type | Activation Mode | Typical Reactions Catalyzed | Role of Isotopic Labeling (¹³C, ¹⁵N₂) |

|---|---|---|---|

| Simple Thiourea | Double Hydrogen-Bond Donation | Diels-Alder, Michael Addition, Aza-Henry | Probing H-bond strength via ¹⁵N NMR |

| Bifunctional Amino-Thiourea | Dual Activation (H-Bonding and Brønsted/Lewis Base) | Asymmetric Michael Addition, Aza-Henry Reactions | Distinguishing between different activation pathways |

| Chiral Thiourea | Enantioselective H-Bonding | Asymmetric Petasis and Biginelli Reactions | Investigating transition state structures for stereoselectivity |

Studies on Hydrogen Bonding Interactions and Conformational Preferences in Thiourea Systems

The efficacy of thiourea catalysts is deeply connected to their conformational behavior and hydrogen-bonding capabilities. researchgate.net Thiourea can exist in different conformations due to rotation around the C-N bonds, primarily described as trans-trans, cis-trans, and cis-cis with respect to the orientation of the N-H protons. nih.gov The trans-trans conformation is generally favored for catalysis as it allows both N-H groups to engage a single substrate in a bidentate hydrogen bond. nih.gov

Spectroscopic studies, including IR and NMR, combined with computational analysis, are used to investigate these properties. researchgate.netnih.gov The substitution of ¹⁴N with ¹⁵N in Thiourea-¹³C,¹⁵N₂ subtly alters the vibrational frequencies of the N-H bonds, which can be detected using IR spectroscopy. This aids in assigning specific vibrational bands to different conformational states or hydrogen-bonding motifs. nih.gov Furthermore, ¹H-¹⁵N coupling constants in NMR spectra provide precise information about the geometry and electronic structure of the N-H bonds, helping to characterize the strength and dynamics of hydrogen-bonding interactions with substrates. researchgate.net Studies have shown that electron-withdrawing substituents on the aryl rings of diarylthioureas enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity. wikipedia.orgnih.gov

Isotopic Effects on Reaction Kinetics and Mechanisms

Kinetic Isotope Effects (KIEs) are among the most powerful tools for determining reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By using Thiourea-¹³C,¹⁵N₂, chemists can measure both ¹³C and ¹⁵N KIEs to understand the bonding changes at the carbon and nitrogen atoms in the rate-determining step of a reaction.

For example, in a thiourea-catalyzed glycosylation reaction, the measurement of the ¹³C KIE at the anomeric carbon of the sugar substrate helped to distinguish between a concerted Sₙ2-like mechanism and a stepwise Sₙ1-like mechanism. nih.gov A significant normal KIE (k₁₂/k₁₃ > 1) indicates that the C-O bond is breaking in the transition state, which is characteristic of an Sₙ2 pathway. wikipedia.orgnih.gov Conversely, an Sₙ1 mechanism often results in a small or inverse KIE. nih.gov The use of advanced NMR techniques allows for the measurement of KIEs at natural abundance, but employing an enriched compound like Thiourea-¹³C,¹⁵N₂ can significantly improve the precision of these measurements, especially for nitrogen KIEs. nih.govnih.gov

| Isotope Effect | Typical Value Range | Mechanistic Implication |

|---|---|---|

| Primary ¹³C KIE (k₁₂/k₁₃) | > 1.02 | Significant bond breaking/formation involving the carbon atom in the rate-determining step (e.g., Sₙ2). |

| Primary ¹³C KIE (k₁₂/k₁₃) | ~1.00 or < 1 | Little to no change in bonding to the carbon atom, or a stronger bond in the transition state (e.g., Sₙ1). |

| ¹⁵N KIE (k₁₄/k₁₅) | > 1 | Change in bonding or coordination at the nitrogen atom, often used to probe hydrogen bond dynamics. |

Applications in Tracer and Metabolic Research

Tracing Metabolic Pathways in Biological Systems using Thiourea-13C,15N2

Stable isotope-labeled compounds like this compound are essential tools for tracing metabolic pathways in various organisms nih.govmyskinrecipes.com. By introducing the isotopically labeled compound into a biological system, researchers can follow its incorporation and transformation through different biochemical reactions. The presence of the heavier isotopes (13C and 15N) results in a distinct mass shift compared to the naturally abundant isotopes, which can be detected and quantified using mass spectrometry nih.govnih.gov. This allows for the identification of intermediate metabolites and the mapping of the metabolic fate of the original compound psu.edu.

Metabolic tracing experiments using stable isotopes provide insights into the flow of atoms through interconnected biochemical networks nih.gov. This is crucial for understanding how organisms synthesize essential molecules, generate energy, and process xenobiotics. The specific labeling pattern of this compound allows for the tracking of the carbon and nitrogen atoms simultaneously, providing a more comprehensive view of its metabolic transformations involving these elements.

Investigating Enzyme Mechanisms with Isotopic Thiourea (B124793) Probes (e.g., Ureases)

Isotopically labeled compounds serve as powerful probes for investigating the mechanisms of enzyme-catalyzed reactions mdpi.com. In the context of this compound, its structural similarity to urea (B33335) makes it relevant for studying enzymes that interact with urea, such as ureases mdpi.comwikipedia.orgnih.gov. Ureases are enzymes that catalyze the hydrolysis of urea into carbon dioxide and ammonia (B1221849) wikipedia.org. Thiourea and its derivatives are known to interact with urease, sometimes acting as inhibitors mdpi.comnih.govnih.gov.

Using this compound as an isotopic probe can help researchers understand how urease binds to and processes its substrates or substrate analogs. By observing the fate of the 13C and 15N labels during the enzymatic reaction, researchers can gain detailed information about the catalytic mechanism, including the steps involved, the intermediates formed, and the role of specific amino acid residues in the enzyme's active site mdpi.comwikipedia.org. This approach can provide kinetic and mechanistic details that are difficult to obtain using unlabeled compounds mdpi.com.

Quantitative Analysis of Biomolecular Fluxes via Isotopic Labeling

Quantitative analysis of biomolecular fluxes, which refers to the rates of metabolic reactions within a system, is a key application of isotopic labeling nih.govnih.gov. By measuring the incorporation of isotopes from a labeled tracer like this compound into various metabolites over time, researchers can quantify the activity of specific metabolic pathways nih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with advanced data analysis software, are used to measure the isotopic enrichment of metabolites nih.govnih.govnih.govsciex.com.

13C Metabolic Flux Analysis (13C-MFA) is a widely used technique that utilizes the data from isotopic labeling experiments to estimate intracellular metabolic fluxes nih.gov. While 13C-MFA primarily focuses on carbon flux, the dual labeling in this compound allows for the simultaneous tracking of carbon and nitrogen flux through relevant pathways. This provides a more complete picture of metabolic activity and can reveal the interplay between carbon and nitrogen metabolism. Quantitative flux analysis is essential for understanding metabolic regulation, identifying metabolic bottlenecks, and evaluating the impact of genetic or environmental changes on cellular metabolism nih.gov.

Application in Drug Metabolism Research and Metabolite Identification

Isotopically labeled compounds, including those labeled with 13C and 15N, play a significant role in drug metabolism research and metabolite identification psu.edusciex.comadvatechgroup.comaxios-research.comthermofisher.com. When a drug candidate is labeled with stable isotopes, its metabolic transformation in biological systems can be tracked with high specificity using mass spectrometry sciex.comthermofisher.com. This is particularly important for identifying and characterizing drug metabolites, which are the compounds formed when the body breaks down a drug psu.edu.

This compound, or drug candidates labeled with similar isotopic patterns, can be used in in vitro and in vivo drug metabolism studies sciex.comthermofisher.com. By administering the labeled compound and analyzing biological samples (e.g., plasma, urine, tissue extracts) using LC-MS or GC-MS, researchers can detect metabolites containing the isotopic label psu.eduthermofisher.com. The mass shift caused by the isotopes helps distinguish drug-related compounds from endogenous molecules, facilitating the identification of even low-abundance metabolites thermofisher.com. This information is critical for understanding how a drug is processed by the body, identifying potential active or toxic metabolites, and evaluating drug-drug interactions psu.edu.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their stability, geometry, and reactivity. DFT calculations have been applied to study thiourea (B124793) and its complexes, helping to understand bonding characteristics and reaction mechanisms. For instance, DFT has been used to investigate the interaction of thiourea with metal ions, such as palladium(II), revealing the preferred coordination modes and the effect of ligands on the electronic structure and reactivity of the complex arabjchem.org. Studies have shown that coordination often occurs via the sulfur atom arabjchem.org.

DFT calculations can accurately predict molecular structures and determine molecular energies arabjchem.org. By calculating parameters like ionization potential, electron affinity, and frontier molecular orbital energies (HOMO and LUMO), DFT helps identify electrophilic and nucleophilic regions within the molecule, which are crucial for understanding where molecular interactions are likely to occur eurjchem.comresearchsquare.com. DFT studies on thiourea derivatives have also explored their electronic properties to establish potential beneficial traits mdpi.com.

DFT calculations have also been employed to study the mechanism of reactions catalyzed by thiourea organocatalysts, providing insights into transition state geometries and the role of non-covalent interactions like hydrogen bonding nih.govnih.govharvard.edu. These studies often involve calculating potential energy surfaces and analyzing the energetic favorability of different reaction pathways nih.gov.

Molecular Dynamics Simulations of Thiourea-¹³C,¹⁵N₂ Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This technique is valuable for studying the dynamic behavior of thiourea, its interactions with other molecules or environments, and the stability of complexes.

MD simulations have been used to investigate the interactions of thiourea derivatives with biological targets, such as proteins, to understand binding modes and affinities nih.govacs.orgjppres.com. These simulations can provide information on the stability of protein-ligand complexes and identify key interacting residues nih.gov. For example, MD simulations were used to study the interaction of thiourea derivatives with the receptor binding domain (RBD) of the SARS-CoV-2 spike protein, revealing strong interactions and significant binding energies for active compounds nih.govacs.org.

While specific MD simulations for Thiourea-¹³C,¹⁵N₂ are not explicitly detailed in the search results, MD simulations on unlabeled thiourea and its derivatives provide a framework for understanding how this method would be applied. Isotopic substitution primarily affects mass and vibrational frequencies, which can subtly influence dynamics. However, the fundamental intermolecular interactions and conformational sampling explored by MD for unlabeled thiourea would be largely relevant to the isotopically labeled variant.

Conformational Analysis and Rotational Barrier Studies of Thiourea Analogues

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For thiourea and its derivatives, understanding their preferred conformations and the energy barriers to rotation around the C-N bonds is important for predicting their behavior and reactivity.

Computational methods, including ab initio and DFT calculations, have been used to study the conformational preferences and rotational barriers in thiourea and its substituted analogues acs.orgacs.orgcdnsciencepub.compsu.edunih.gov. These studies often involve calculating potential energy surfaces as a function of dihedral angles acs.orgacs.org.

Thiourea itself is a planar molecule in the solid phase, although microwave measurements suggest it is non-planar in the gas phase wikipedia.orguw.edu.pl. Substituted thioureas can exhibit different conformations depending on the nature and position of the substituents acs.orgacs.orgcdnsciencepub.com. For example, studies on alkylthioureas show that conformations with alkyl groups cis to the sulfur atom are often more stable than the trans forms acs.org. The barrier to rotation about the C(sp²)-N bond in substituted thioureas is typically in the range of 8.6 to 10.2 kcal/mol, slightly higher than in unsubstituted thiourea acs.org.

DFT calculations have been used to determine the energetic differences between different conformers and the activation barriers for rotation around the C-N axis acs.org. These computational results can be compared with experimental data, such as those obtained from dynamic NMR spectroscopy, which can provide estimates of rotational barriers based on signal coalescence temperatures acs.orguw.edu.pl.

Table: Calculated Rotational Barriers for Thiourea and Analogues

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Thiourea | Experimental | ~14 | uw.edu.pl |

| Thiourea | HF/6-31G(d,p) | 8.6 | psu.edu |

| Methylthiourea | MP2/aug-cc-pVDZ | 9.1 | acs.org |

| Ethylthiourea | MP2/aug-cc-pVDZ | 10.2 | acs.org |

| Isopropylthiourea | MP2/aug-cc-pVDZ | 9.1 | acs.org |

| tert-Butylthiourea | MP2/aug-cc-pVDZ | 9.1 | acs.org |

| Phenylthiourea | MP2/aug-cc-pVDZ | 9.5 | acs.org |

Note: Rotational barriers can vary depending on the computational method and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are widely used to predict spectroscopic parameters, particularly NMR chemical shifts and coupling constants. These predictions are invaluable for assigning experimental spectra and for understanding the electronic environment of specific nuclei within a molecule. For isotopically labeled compounds like Thiourea-¹³C,¹⁵N₂, accurate prediction of ¹³C and ¹⁵N NMR parameters is particularly relevant.

DFT calculations, often employing methods like Gauge-Independent Atomic Orbitals (GIAO), are commonly used to compute NMR shielding constants, which can then be converted to chemical shifts by referencing to a standard mdpi.comuw.edu.pluoguelph.caacs.org. These calculations can provide insights into how the electronic structure influences the observed shifts uw.edu.pl.

Studies have shown that computational methods can satisfactorily reproduce experimental NMR parameters for thiourea and its derivatives uw.edu.pluoguelph.ca. For example, quantum chemical calculations of ¹³C, ²⁹Si, and ¹¹⁹Sn chemical shift tensor components in thiourea inclusion compounds showed good agreement with experimental values, demonstrating the utility of calculations in predicting nuclear chemical shift tensors uoguelph.ca.

The effect of isotopic labeling on NMR chemical shifts (isotope shifts) can also be studied computationally. While direct computational studies on the isotope shifts in Thiourea-¹³C,¹⁵N₂ were not specifically found, computational methods can, in principle, calculate these subtle changes. The ¹³C and ¹⁵N labeling in Thiourea-¹³C,¹⁵N₂ makes these specific nuclei NMR-active (for ¹³C) or enhances the NMR signal (for ¹⁵N, which has a higher natural abundance than ¹⁴N but is quadrupolar) and allows for the study of couplings between the labeled nuclei and surrounding protons or other nuclei researchgate.netnih.govd-nb.info. Computational prediction of these coupling constants, such as ¹J(¹³C,¹⁵N) or ²J(¹⁵N,¹H), can aid in the interpretation of complex NMR spectra.

Solvent effects can significantly influence NMR chemical shifts, and computational models, such as implicit solvation models (e.g., COSMO, IEF-PCM), can be included in DFT calculations to account for the surrounding environment acs.org. Studies on nitrogen NMR shieldings of thiourea systems have investigated the effect of solvent polarity and hydrogen bonding on the calculated shieldings uw.edu.pl.

Table: Predicted and Experimental NMR Chemical Shifts for Thiourea (unlabeled)

| Nucleus | Environment | Method (Theory/Basis Set) | Predicted δ (ppm) | Experimental δ (ppm) | Reference |

| ¹³C | C=S | DFT (B3LYP/6-311G(d,p)) | - | ~181 | researchsquare.comspectrabase.com |

| ¹H | NH₂ | DFT (B3LYP/6-311G(d,p)) | - | ~7.2 - 8.9 | researchsquare.comspectrabase.comresearchgate.net |

| ¹⁵N | NH₂ | CHF-GIAO (HF/6-311G**) | - | - | uw.edu.plspectrabase.com |

Note: Specific predicted values vary greatly depending on the computational setup and reference. Experimental values are approximate and can vary with solvent and concentration. ¹³C and ¹⁵N NMR data for unlabeled thiourea are available spectrabase.com.

Computational studies on thiourea and its derivatives provide a detailed understanding of their electronic, structural, and dynamic properties. These theoretical insights are crucial for interpreting experimental data, particularly from NMR spectroscopy, and for guiding the design and synthesis of new thiourea-based compounds with desired properties. The application of these methods to isotopically labeled Thiourea-¹³C,¹⁵N₂ allows for specific investigations of the labeled positions, providing unique information about bond environments and interactions.

Advanced Materials and Chemical Process Research

Investigation of Thiourea-13C,15N2 as a Fixing Agent for Chemical Processes

Thiourea (B124793) is known to act as a fixing agent, particularly in photography, where it helps to stabilize images by removing unexposed silver halides. However, specific studies investigating the role of this compound in this capacity are not readily found. The use of the isotopically labeled compound could, in principle, offer insights into the mechanism of the fixing process, such as the coordination of the thiourea molecule to the silver ions and the subsequent dissolution of the silver salts. Without dedicated research, any discussion on its role remains speculative and based on the known chemistry of unlabeled thiourea.

Role in Polymer Science: Vulcanization Acceleration Studies

In the rubber industry, thiourea and its derivatives are utilized as secondary accelerators in the sulfur vulcanization of natural and synthetic rubbers. hoseachem.comresearchgate.net These compounds help to speed up the cross-linking process, leading to improved mechanical properties of the final rubber product. hoseachem.com The mechanism often involves the interaction of the thiourea with sulfur and other accelerators. While studies on various thiourea derivatives exist, research specifically employing this compound to probe the vulcanization mechanism is not apparent in the available literature. Such a study could definitively track the incorporation and transformation of the thiourea molecule during the formation of the cross-linked polymer network.

Research into Thiourea-Mediated Processes in Imaging and Materials Stabilization

Beyond traditional photography, thiourea derivatives are explored for various roles in materials science, including as stabilizers and in imaging applications. The fundamental properties of thiourea that make it useful in these areas, such as its ability to form complexes and act as an antioxidant, would be retained in its isotopically labeled form. However, published research focusing on the use of this compound in these specific contexts is not currently available.

Coordination Chemistry of Isotopic Thiourea Complexes with Metal Ions

The coordination chemistry of thiourea and its derivatives is a rich and well-documented field. mdpi.comnih.govmdpi.com Thiourea acts as a versatile ligand, capable of coordinating to a wide range of metal ions through its sulfur and nitrogen atoms. mdpi.com This property is central to many of its applications, including in the extraction of metals and as a precursor in the synthesis of metal sulfides.

While numerous studies have characterized the structure and reactivity of metal-thiourea complexes, there is a lack of specific research that utilizes this compound to probe the finer details of these interactions. The use of isotopic labeling would be particularly advantageous in spectroscopic studies (e.g., NMR and vibrational spectroscopy) to assign specific signals to the ligand and to understand the electronic and structural changes that occur upon coordination. For instance, changes in the ¹³C and ¹⁵N NMR chemical shifts upon complexation could provide direct evidence of the coordination mode and the nature of the metal-ligand bond.

Below is a table summarizing the general properties of the isotopically labeled compound.

| Property | Value |

| Chemical Formula | H₂¹⁵N¹³CS¹⁵NH₂ |

| CAS Number | 285977-83-5 |

| Molecular Weight | ~79.10 g/mol |

| Isotopic Purity (¹³C) | 99 atom % |

| Isotopic Purity (¹⁵N) | 98 atom % |

| Appearance | Solid |

| Melting Point | 170-176 °C |

Future Directions and Emerging Research Avenues

Development of Novel Isotopic Thiourea (B124793) Derivatives for Targeted Research

Future research directions include the synthesis and application of novel thiourea derivatives with specific isotopic labeling patterns beyond the current 13C,15N2 enrichment. This involves strategic placement of stable isotopes (such as deuterium (B1214612), 13C, or 15N) at different positions within the thiourea molecule or its functionalized derivatives. These targeted isotopic labels can serve as intrinsic tracers or probes to study specific reaction mechanisms, molecular interactions, and metabolic pathways with high precision. For instance, differential labeling can aid in distinguishing between different molecular pools or tracking the fate of specific atoms during a chemical or biological process. The development of such derivatives relies on advanced synthetic methodologies capable of incorporating isotopes at desired positions with high isotopic purity.

Integration with Advanced Analytical Platforms for Multi-Omics Research

Thiourea-13C,15N2 and other isotopically labeled thiourea derivatives are poised for greater integration with advanced analytical platforms, particularly in multi-omics research. Stable isotope labeling is a widely utilized metabolic labeling strategy in quantitative proteomics and metabolomics creative-proteomics.commusechem.com. The incorporation of stable isotopes allows for accurate and reproducible quantification of biomolecules by mass spectrometry (MS) creative-proteomics.commdpi.comwaters.comacanthusresearch.com. In multi-omics studies, which combine data from genomics, proteomics, metabolomics, and other omics disciplines, isotopically labeled compounds can serve as internal standards for absolute quantification or as tracers to study metabolic flux and protein turnover creative-proteomics.commdpi.comwaters.comacanthusresearch.com. The use of labeled thiourea in sample preparation, such as in lysis buffers for proteomics, is already established mdpi.commdpi.complos.org. Future work will likely focus on developing more sophisticated workflows that leverage the unique properties of this compound for enhanced sensitivity and coverage in these complex analytical pipelines. Advanced analytical techniques like LC-MS are ideally suited for multimolecular chemical analysis, enabling identification and quantification based on retention time, accurate mass, and fragmentation pattern mdpi.com.

Exploration in Quantum Applications and Spintronics Research

The electronic and structural properties of thiourea and its complexes make them interesting candidates for exploration in quantum applications and spintronics research. Spintronics utilizes the spin of electrons in addition to their charge, offering potential for new electronic devices with increased memory and processing capabilities while consuming less power mdpi.com. Research is exploring carbon-based nanomaterials and organic molecules for spintronic devices mdpi.com. While direct applications of this compound in spintronics are still emerging, studies on the interactions of thiourea with metal-doped surfaces using quantum chemical calculations are being conducted to understand their potential in sensing and electronic applications acs.orgnih.gov. The large dipole moment of thiourea and its ability to form hydrogen bonds also make it relevant in the context of materials with non-linear optical properties, which can be relevant for certain quantum technologies scholarsresearchlibrary.com. Future research may investigate how isotopic substitution in this compound specifically influences spin-related phenomena and quantum coherence in various material systems. Theoretical studies using quantum chemical calculations are valuable for understanding the behavior of thiourea in different environments and its interactions with other materials acs.orgnih.govresearchgate.nettjnpr.org.

Expanding Applications in Green Chemistry and Sustainable Synthesis

Thiourea and its derivatives are finding increasing utility in green chemistry and sustainable synthesis due to their catalytic properties and ability to facilitate reactions under milder conditions. Thiourea-based organocatalysts, for example, can promote various organic transformations with high efficiency and selectivity, often reducing the need for toxic metal catalysts or harsh reagents scholarsresearchlibrary.com. Thiourea dioxide, a derivative of thiourea, is recognized as a green and affordable reducing agent used in various chemical processes, including polymerization and the reduction of graphene oxide researchgate.net. Future research will explore the potential of incorporating stable isotopes like 13C and 15N into these green catalysts and reagents. This could enable researchers to gain a deeper understanding of the reaction mechanisms involved in sustainable synthesis through isotopic tracing and kinetic studies, potentially leading to the design of even more efficient and environmentally friendly processes. The use of isotopic labeling can help elucidate complex reaction pathways and intermediate species in these green chemical transformations.

常见问题

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use <sup>15</sup>N and <sup>13</sup>C NMR to confirm structural integrity and isotopic enrichment. For example, analyze splitting patterns in DMSO-d6 solutions to detect isotopic shifts .

- Mass Spectrometry (MS) : Employ high-resolution MS or NeuCode SILAC (Neutron Encoding Stable Isotope Labeling by Amino Acids in Cell Culture) to resolve isotopic clusters and quantify label incorporation .

- LC-IRMS : Combine chromatographic separation with isotopic ratio detection to assess purity and trace contamination .

How can contamination from <sup>15</sup>N-labeled impurities (e.g., NH4<sup>+</sup>, NO3<sup>-</sup>) be controlled in Thiourea-<sup>13</sup>C,<sup>15</sup>N2 experiments?

Advanced Research Question

Commercial <sup>15</sup>N2 stocks often contain contaminants that skew fixation rate calculations . Mitigate risks by:

- Pre-purifying <sup>15</sup>N2 gas using scrubbers or filters to remove reactive nitrogen species.

- Implementing continuous monitoring via in situ mass spectrometry to track <sup>15</sup>NH4<sup>+</sup> dynamics during experiments .

- Including rigorous negative controls (e.g., <sup>14</sup>N2 blanks) to quantify background contamination.

What methodological considerations are critical when comparing <sup>15</sup>N2 fixation techniques (e.g., bubble injection vs. enriched water) in studies involving Thiourea-<sup>13</sup>C,<sup>15</sup>N2?

Advanced Research Question

- Error Analysis : The bubble method underestimates fixation rates by up to 72% due to incomplete <sup>15</sup>N2 dissolution, especially in short incubations . Use dissolved <sup>15</sup>N2 calibration curves to correct measurements.

- Equilibrium Phase : Allow sufficient time for gas-liquid equilibration to avoid systematic errors.

- Cross-Validation : Pair isotopic tracer results with acetylene reduction assays to resolve discrepancies .

How should researchers conduct a literature review to identify gaps in Thiourea-<sup>13</sup>C,<sup>15</sup>N2 applications?

Basic Research Question

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals over commercial databases. Avoid unreliable platforms like *benchchem.com * (as noted in guidelines).

- Keyword Strategies : Use terms like "isotopic tracer," "nitrogen cycling," and "dual-labeling" with Boolean operators to refine searches .

- Gap Analysis : Compare methodologies across studies (e.g., fixation protocols, analytical techniques) to highlight unresolved challenges .

How can <sup>15</sup>N2 tracer methods be integrated with <sup>13</sup>C metabolic flux analysis in complex biological systems?

Advanced Research Question

Design multi-phase experiments where Thiourea-<sup>13</sup>C,<sup>15</sup>N2 serves as a dual tracer. For example:

- Track <sup>13</sup>C in metabolic intermediates (e.g., amino acids) via GC-MS while quantifying <sup>15</sup>N incorporation into biomass .

- Use compartmentalized models to differentiate extracellular <sup>15</sup>N2 fixation from intracellular <sup>13</sup>C metabolic pathways .

What are the best practices for replicating published results using Thiourea-<sup>13</sup>C,<sup>15</sup>N2 in synthetic chemistry?

Basic Research Question

- Protocol Standardization : Document reagent purity, reaction conditions (e.g., reflux time in TFA), and isotopic enrichment levels .

- Data Reproducibility : Share raw NMR/MS spectra and calibration datasets to enable cross-validation .

- Error Reporting : Quantify deviations in isotopic ratios (e.g., ±0.5% for <sup>15</sup>N) and their impact on conclusions .

How can cross-contamination between <sup>15</sup>N2 and <sup>14</sup>N2 be quantified in fixation experiments using Thiourea-<sup>13</sup>C,<sup>15</sup>N2?

Advanced Research Question

-

Isotopic Dilution Assays : Spike samples with known <sup>15</sup>N/<sup>14</sup>N ratios to create standard curves.

-

Mass Balance Calculations : Use the formula:

Adjust for atmospheric <sup>14</sup>N2 intrusion using sealed incubation systems .

What statistical approaches are recommended for analyzing dual isotopic (<sup>13</sup>C/<sup>15</sup>N) data from Thiourea-<sup>13</sup>C,<sup>15</sup>N2 tracer studies?

Basic Research Question

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify correlations between <sup>13</sup>C and <sup>15</sup>N enrichment patterns.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainties in flux calculations arising from isotopic impurity .

- Bayesian Modeling : Estimate posterior probabilities for metabolic pathway activation based on dual-label incorporation rates .

How to design multi-phase experiments using Thiourea-<sup>13</sup>C,<sup>15</sup>N2 to study nitrogen cycling in heterogeneous environments?

Advanced Research Question

- Phase 1 : Label soil or aquatic microcosms with Thiourea-<sup>13</sup>C,<sup>15</sup>N2 under controlled conditions to quantify short-term assimilation .

- Phase 2 : Transition to field studies using <sup>15</sup>N-GF (Gas Flow) systems to measure N2 emissions with high temporal resolution .

- Phase 3 : Integrate metagenomic data to link isotopic patterns to microbial community dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。